N-(1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide
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Overview
Description
N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE typically involves the reaction of benzothiazole derivatives with cyclopropane carboxylic acid derivatives. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzothiazole and cyclopropane carboxylic acid moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide: Another benzothiazole derivative with similar antimicrobial properties.
N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine: Known for its use in pharmaceutical testing and research.
Uniqueness
N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2OS |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14N2OS/c20-16(13-10-12(13)11-6-2-1-3-7-11)19-17-18-14-8-4-5-9-15(14)21-17/h1-9,12-13H,10H2,(H,18,19,20) |
InChI Key |
DJXHMSNLKGRPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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